1-sec-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Overview
Description
1-sec-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C9H16N4O2 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.12732577 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin, also known as imidazolidine-2,4-dione, is a significant scaffold in medicinal chemistry due to its presence in various therapeutic and agrochemical applications. It's a non-aromatic five-membered heterocycle valued for its pharmacological diversity, participating in the chemical or enzymatic synthesis of non-natural amino acids with potential medical applications. The synthesis of hydantoin, including 1-sec-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, involves the Bucherer-Bergs reaction, providing an efficient method for creating important organic compounds potentially applicable as therapeutics. This synthesis pathway is notable for its application to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins (Shabnam Babu Shaikh et al., 2023).
Chemical and Biological Properties of Imidazole Derivatives
Imidazole derivatives, including the focused compound, demonstrate significant antitumor activity. The review of bis(2-chloroethyl)amino derivatives of imidazole highlights active compounds, some of which have advanced to preclinical testing stages. These structures are instrumental in the search for new antitumor drugs and the synthesis of compounds with varied biological properties (M. Iradyan et al., 2009).
Pharmacological Functions of Benzimidazole Derivatives
Benzimidazole derivatives, related to the core structure of this compound, display a wide range of pharmacological activities, including antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory effects. The versatility of the benzimidazole scaffold in medicinal chemistry underlines its importance in drug discovery, offering a basis for developing new therapeutic agents with enhanced efficacy and reduced toxicity (B. Vasuki et al., 2021).
Properties
IUPAC Name |
4-butan-2-yl-6-methyl-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-4-5(2)13-7-6(10-8(14)11-7)12(3)9(13)15/h5-7H,4H2,1-3H3,(H2,10,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOSPSOAVFMXBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2C(NC(=O)N2)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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